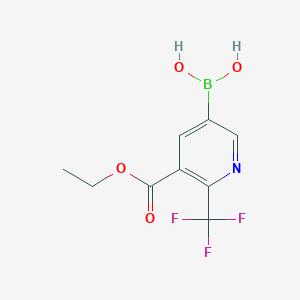

2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid

Description

2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid is a specialized boronic acid derivative featuring a pyridine scaffold substituted with a trifluoromethyl group at position 2, an ethoxycarbonyl (ester) group at position 3, and a boronic acid moiety at position 4. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals, agrochemicals, and materials science . Its unique substitution pattern combines electron-withdrawing (trifluoromethyl, ethoxycarbonyl) and reactive (boronic acid) groups, making it distinct from simpler pyridine boronic acids.

Properties

IUPAC Name |

[5-ethoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3NO4/c1-2-18-8(15)6-3-5(10(16)17)4-14-7(6)9(11,12)13/h3-4,16-17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRASZAJQNFJREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C(F)(F)F)C(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

Iridium-catalyzed C–H borylation enables direct installation of boronic acid groups on aromatic rings without pre-functionalization. For 2-trifluoromethyl-3-ethoxycarbonyl-pyridine, the trifluoromethyl (CF₃) and ethoxycarbonyl (CO₂Et) substituents direct borylation to the 5-position due to their electronic and steric effects. The CF₃ group at the 2-position deactivates the adjacent C–H bonds, while the CO₂Et group at the 3-position further modulates electron density, favoring borylation at the meta position (C5).

The catalytic system employs [Ir(OMe)(COD)]₂ (1 mol%) with 4,4-di-tert-butylbipyridine (dtbbpy) (2 mol%) in the presence of pinacolborane (HBPin) as the boron source. Reactions proceed at 80°C under inert conditions, achieving completion within 12–24 hours (monitored by GC–MS).

Experimental Procedure

-

Catalyst Preparation : In a nitrogen-filled Schlenk flask, combine [Ir(OMe)(COD)]₂ (6.6 mg, 0.01 mmol) and dtbbpy (5.4 mg, 0.02 mmol).

-

Substrate Addition : Add 2-trifluoromethyl-3-ethoxycarbonyl-pyridine (1 mmol) and HBPin (218 μL, 1.5 mmol).

-

Reaction Execution : Heat at 80°C for 18 hours.

-

Workup : Dilute with dichloromethane, concentrate under vacuum, and purify via silica gel chromatography (heptane/EtOAc gradient).

Yield and Purity

This method typically achieves 70–85% isolated yield , with >95% regioselectivity for the 5-position. Minor byproducts (<5%) include diborylated species, which are separable by chromatography.

Halogenation Followed by Miyaura Borylation

Bromination at the 5-Position

The precursor 5-bromo-2-trifluoromethyl-3-ethoxycarbonyl-pyridine is synthesized via electrophilic aromatic substitution. Using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as a brominating agent in trifluoroacetic acid (TFA) , bromination occurs selectively at the 5-position due to the directing effects of the CF₃ and CO₂Et groups.

Reaction Conditions :

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) .

Procedure :

-

Catalyst System : [Pd(dppf)Cl₂] (5 mol%) and cesium carbonate (2 equiv) in acetonitrile/water (2:1 v/v).

-

Reaction : Heat at 95°C for 2 hours under nitrogen.

-

Workup : Filter through Celite, concentrate, and purify via column chromatography (heptane/EtOAc).

Yield : 60–70% , with purity >90% by HPLC.

Comparative Analysis of Methods

| Parameter | Iridium-Catalyzed Borylation | Halogenation-Miyaura Borylation |

|---|---|---|

| Steps | 1 | 2 |

| Regioselectivity | >95% | >90% |

| Yield | 70–85% | 60–70% |

| Catalyst Cost | High (Ir-based) | Moderate (Pd-based) |

| Reaction Time | 12–24 hours | 20–26 hours (combined) |

| Byproducts | <5% diborylated | Dehalogenation products (<10%) |

Key Considerations :

-

The iridium method is step-efficient but requires expensive catalysts and anhydrous conditions.

-

The Miyaura approach is cost-effective but involves handling toxic brominated intermediates.

Experimental Considerations

Stability of Functional Groups

-

The ethoxycarbonyl group is stable under both iridium (neutral conditions) and Miyaura (basic conditions) protocols. However, prolonged exposure to strong acids (e.g., TFA in bromination) may necessitate shorter reaction times.

-

Boronic acid products are hygroscopic; storage under nitrogen at –20°C is recommended.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.

Substitution: The trifluoromethyl and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various reactions, such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and the boronic acid, leading to biaryl or vinyl-aryl compounds.

- Oxidation Reactions : The compound can be oxidized to produce corresponding alcohols or ketones, expanding its utility in synthetic pathways.

- Nucleophilic Substitution : The trifluoromethyl and ethoxycarbonyl groups can engage in substitution reactions, facilitating the synthesis of substituted pyridine derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in drug development. Its structural properties enable it to act as a precursor for synthesizing pharmaceuticals targeting various diseases, including cancer and infectious diseases. The boronic acid moiety is particularly valuable for designing enzyme inhibitors, which can form reversible covalent bonds with diols and other nucleophiles.

Biological Studies

The biological activity of this compound has been investigated in several studies:

- Antimicrobial Activity : Research has shown that this compound exhibits moderate activity against microorganisms such as Candida albicans and Bacillus cereus. Notably, it demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of established antifungal drugs, indicating potential as an antibacterial agent.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of various boronic acids reported significant activity against Bacillus cereus. The findings suggest that this compound could serve as a promising candidate for further development as an antibacterial agent.

Case Study 2: Synthesis and Characterization

The synthesis of this compound typically involves the introduction of the ethoxycarbonyl group through esterification reactions followed by borylation to achieve the boronic acid functionality. This synthesis pathway highlights its utility as a versatile building block in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethoxycarbonyl group provides additional sites for chemical modification.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogous pyridine boronic acids:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl and ethoxycarbonyl groups in the target compound create a stronger electron-deficient pyridine ring compared to analogs with single substituents (e.g., 2-(trifluoromethyl)pyridine-5-boronic acid ). This enhances reactivity in cross-coupling reactions.

- Positional Isomerism : Substituent positions significantly alter electronic properties. For example, moving the trifluoromethyl group from position 5 (as in ) to position 2 (target compound) changes conjugation and dipole moments.

Suzuki-Miyaura Coupling Efficiency

- Target Compound : The dual electron-withdrawing groups (CF₃, ethoxycarbonyl) activate the boronic acid toward electrophilic partners, enabling couplings with electron-rich aryl halides. However, steric hindrance from the ester group may reduce reactivity with bulky substrates .

- Comparison to 2-Ethoxy-5-CF₃ Analogue () : The ethoxy group in is less electron-withdrawing than ethoxycarbonyl, resulting in lower activation of the boronic acid. This makes the target compound more versatile in reactions requiring high electrophilicity.

Solubility and Stability

- Solubility: The target compound’s ethoxycarbonyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ester analogs . However, it is less water-soluble than simpler boronic acids like phenylboronic acid .

- Stability : Boronic acids with electron-withdrawing groups are generally more stable toward protodeboronation. The target compound’s stability under acidic/basic conditions should be superior to analogs like 5-fluoropyridine-3-boronic acid .

Biological Activity

2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid is an organoboron compound that has attracted considerable interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Details |

|---|---|

| IUPAC Name | [5-ethoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |

| CAS Number | 1984827-20-4 |

| Molecular Weight | 262.98 g/mol |

| Chemical Structure | Chemical Structure |

The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxycarbonyl group provides additional reactivity sites, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This feature is crucial for the design of enzyme inhibitors and biochemical sensors. The trifluoromethyl group contributes to the compound's ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. For instance, research indicates that it exhibits moderate activity against various microorganisms:

- Candida albicans : Moderate inhibitory effects were observed.

- Aspergillus niger : Higher activity compared to Candida albicans.

- Bacillus cereus : Demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of the antifungal drug AN2690 (Tavaborole), suggesting potential as an antibacterial agent .

Case Studies

- Antimicrobial Efficacy : A study conducted on various boronic acids reported that this compound demonstrated significant activity against Bacillus cereus, with an MIC value indicating potent antibacterial properties compared to established drugs .

- Synthesis and Characterization : The compound was synthesized using standard methods involving the introduction of the ethoxycarbonyl group through esterification reactions, followed by borylation to achieve the boronic acid functionality. The synthesis pathway highlights its utility as a versatile building block in pharmaceutical chemistry .

Q & A

Q. What are the common synthetic routes for 2-trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid, and how are yields optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are used with aryl halides and boronic acids in mixed solvents (e.g., ethanol, toluene, water). Sodium carbonate is often added as a base. Optimization involves adjusting reaction time, temperature, and solvent ratios. Evidence from similar pyridinyl boronic acids shows yields ranging from 25% (initial conditions) to 62% after refining reaction parameters (e.g., hydrogen peroxide in acetic acid at 35°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- NMR : To confirm the boronic acid moiety (δ ~7-9 ppm for aromatic protons) and trifluoromethyl/ethoxycarbonyl groups.

- FT-IR/Raman : For identifying B-O (∼1350 cm⁻¹) and C=O (∼1700 cm⁻¹) stretches.

- XRD : To resolve crystal structure and steric effects from substituents.

- UV-Vis : To study electronic transitions influenced by the electron-withdrawing trifluoromethyl group. Cross-referencing experimental data with DFT calculations (as done for analogous boronic acids) ensures accuracy .

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

The boronic acid group enables Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. However, steric hindrance from the trifluoromethyl and ethoxycarbonyl groups can reduce reaction efficiency. Mitigation strategies include using bulky ligands (e.g., SPhos) or microwave-assisted heating to accelerate kinetics .

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura couplings due to steric hindrance from substituents, and how can they be addressed?

Steric hindrance from the trifluoromethyl and ethoxycarbonyl groups slows transmetallation and reductive elimination. Solutions include:

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Discrepancies often stem from solvent effects or crystal packing forces not modeled in DFT. To address this:

- Perform solvent-correlated DFT calculations (e.g., using the SMD model).

- Compare experimental XRD bond lengths/angles with optimized geometries.

- Use dynamic NMR to study conformational flexibility in solution .

Q. What role does the trifluoromethyl group play in biological activity, and how can its electronic effects be quantified?

The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature can be quantified via Hammett constants (σₚ = 0.54) or computational electrostatic potential maps. In drug design, this group often enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. How do reaction conditions impact the stability of the boronic acid moiety during storage and synthesis?

Boronic acids are prone to protodeboronation under acidic or oxidizing conditions. Best practices include:

- Storing at -20°C under inert gas.

- Using stabilized pinacol esters for long-term storage.

- Avoiding aqueous workups at high pH (>10) to prevent degradation .

Methodological Recommendations

- Synthetic Optimization : Screen multiple palladium catalysts (e.g., PdCl₂(dppf)) and bases (K₃PO₄ vs. Na₂CO₃) to improve yields .

- Data Validation : Combine experimental spectroscopy with DFT (B3LYP/6-311++G**) to validate electronic structures .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to define storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.